

# "Ethyl Benzo[b]thiophene-2-carboxylate" molecular weight and formula

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## Compound of Interest

Compound Name: *Ethyl Benzo[b]thiophene-2-carboxylate*

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An In-Depth Technical Guide to **Ethyl Benzo[b]thiophene-2-carboxylate**

## Abstract

**Ethyl Benzo[b]thiophene-2-carboxylate** is a pivotal heterocyclic compound characterized by a fused benzene and thiophene ring system, with an ethyl ester functional group at the 2-position. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique electronic and structural features make it a versatile intermediate for the synthesis of more complex molecules. Benzo[b]thiophene derivatives are recognized as "privileged structures" in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties[1]. This guide provides a comprehensive overview of the molecular characteristics, synthesis, spectroscopic profile, and chemical reactivity of **Ethyl Benzo[b]thiophene-2-carboxylate**, offering field-proven insights for its application in research and development.

## Core Molecular and Physical Properties

The fundamental identity of a chemical compound begins with its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

Property	Value	Source
IUPAC Name	ethyl 1-benzothiophene-2-carboxylate	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	206.26 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	17890-55-0	<a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	CCOC(=O)C1=CC2=CC=CC=C2S1	<a href="#">[2]</a>
InChI Key	PSLMIXGNQNCNQQRY-UHFFFAOYSA-N	<a href="#">[2]</a>
Physical Form	Solid	

## Spectroscopic Characterization: A Validating Signature

Spectroscopic analysis is non-negotiable for structure verification. The unique arrangement of atoms in **Ethyl Benzo[b]thiophene-2-carboxylate** gives rise to a distinct spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR: The proton NMR spectrum is highly predictable. The ethyl group will present as a quartet (for the -CH<sub>2</sub>- group) around 4.4 ppm and a triplet (for the -CH<sub>3</sub> group) around 1.4 ppm, both with a coupling constant (J) of approximately 7.1 Hz<sup>[5]</sup>. The protons on the benzothiophene core will appear in the aromatic region (typically 7.3-8.3 ppm). For instance, in substituted analogs like ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, the singlet for the proton at position 3 appears around 8.21 ppm, while the other aromatic protons appear as doublets and doublets of doublets between 7.52 and 8.25 ppm, reflecting their coupling relationships<sup>[5]</sup>.

- $^{13}\text{C}$  NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the carbonyl carbon of the ester group (around 162-164 ppm), several signals in the aromatic region (122-143 ppm) for the carbons of the fused ring system, the methylene carbon (-CH<sub>2</sub>-) of the ethyl group (around 61 ppm), and the methyl carbon (-CH<sub>3</sub>) of the ethyl group (around 14 ppm)[6].

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **Ethyl Benzo[b]thiophene-2-carboxylate**, the molecular ion peak [M]<sup>+</sup> would be observed at an m/z ratio corresponding to its molecular weight, 206.26.

## Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the benzo[b]thiophene core is a well-established area of heterocyclic chemistry. One of the most direct and reliable methods involves the condensation reaction between a substituted benzaldehyde and an ethyl thioglycolate.[2][7] This approach is valued for its efficiency and the accessibility of starting materials.

## Protocol: Synthesis via Condensation Reaction

This protocol is adapted from a procedure for synthesizing substituted benzo[b]thiophene esters, which serves as a robust template for the parent compound.[5]

Objective: To synthesize an **Ethyl Benzo[b]thiophene-2-carboxylate** derivative.

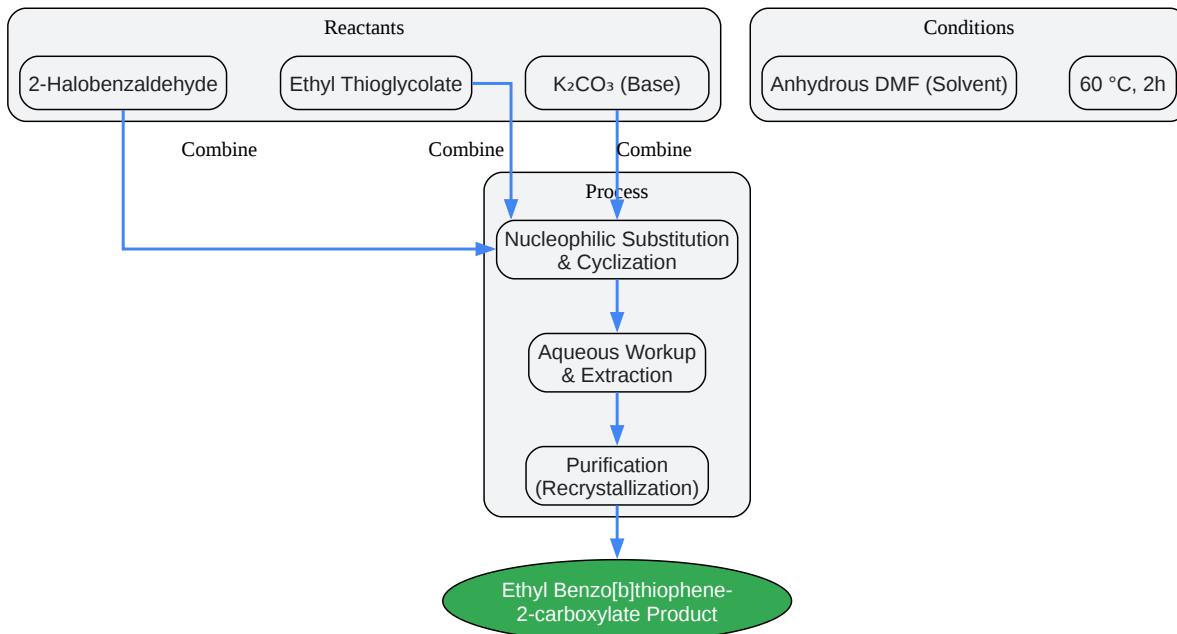
Materials:

- 2-halobenzaldehyde derivative (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde)
- Ethyl thioglycolate
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether (Et<sub>2</sub>O)

- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Methanol ( $\text{MeOH}$ ) for recrystallization

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, establish a dry, inert atmosphere (e.g., nitrogen gas).
- Reagent Addition: Add anhydrous DMF (10 mL) to the flask. To this, add the 2-halobenzaldehyde (1.0 eq.), ethyl thioglycolate (1.2 eq.), and potassium carbonate (1.1 eq.).
- Heating: Stir the reaction mixture at 60 °C for 2 hours. The causality here is that the elevated temperature facilitates the nucleophilic aromatic substitution and subsequent intramolecular cyclization. The base ( $\text{K}_2\text{CO}_3$ ) is crucial for deprotonating the thioglycolate, forming the active nucleophile.
- Workup: After cooling to room temperature, dilute the mixture with water (20 mL). This step quenches the reaction and precipitates the organic product while dissolving inorganic salts.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. The product's higher solubility in the organic solvent allows for its separation from the aqueous phase.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the resulting residue from methanol to yield the pure **ethyl benzo[b]thiophene-2-carboxylate derivative**<sup>[5]</sup>.

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Caption: Workflow for the synthesis of **Ethyl Benzo[b]thiophene-2-carboxylate**.

## Chemical Reactivity and Applications in Drug Development

The true value of **Ethyl Benzo[b]thiophene-2-carboxylate** lies in its utility as a chemical intermediate. Its structure contains two primary sites for chemical modification, making it an attractive starting point for building a library of novel compounds.

## Key Reactive Sites

- The Ethyl Ester Group: This functional group is the most accessible handle for modification.
  - Hydrolysis: Under acidic or basic conditions, the ester can be readily hydrolyzed to form the corresponding Benzo[b]thiophene-2-carboxylic acid.[2] This acid is a common precursor for forming amides and other derivatives.
  - Aminolysis/Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride or a coupling agent) and reacted with amines to form amides. Alternatively, direct reaction with hydrazines can produce carbohydrazides, which are key intermediates for synthesizing acylhydrazones.[6]
- The Benzothiophene Core: The aromatic ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the carboxylate group.

Caption: Key reactive sites on the **Ethyl Benzo[b]thiophene-2-carboxylate** scaffold.

## Application in Antimicrobial Drug Discovery

A compelling application of this scaffold is in the development of new antimicrobial agents, particularly against multidrug-resistant bacteria like *Staphylococcus aureus* (MRSA)[5][6].

The synthesis pathway often involves converting **Ethyl Benzo[b]thiophene-2-carboxylate** to its corresponding carbohydrazide. This intermediate is then condensed with various aromatic aldehydes to produce a library of benzo[b]thiophene acylhydrazones. These final compounds have shown significant antibacterial activity, with some derivatives exhibiting minimal inhibitory concentrations (MIC) as low as 4  $\mu\text{g}/\text{mL}$  against clinically isolated resistant strains of *S. aureus*. [6] This demonstrates the power of the benzothiophene core as a pharmacophore for generating potent therapeutic agents.

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